1-(2-(Phenylthio)propanoyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Phenylthio)propanoyl)pyrrolidine, also known as PTPP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. PTPP belongs to the class of thiol-reactive compounds, which are known to modify proteins and enzymes.
Wirkmechanismus
1-(2-(Phenylthio)propanoyl)pyrrolidine works by modifying proteins and enzymes through the formation of covalent bonds with thiol groups. This modification can lead to changes in the activity, stability, and localization of proteins and enzymes. This compound has been shown to selectively target certain proteins and enzymes, such as kinases and phosphatases, which are involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target protein or enzyme. In cancer cells, this compound has been found to induce apoptosis by inhibiting the activity of certain kinases and phosphatases, which are involved in cell survival pathways. In neurobiology, this compound has been shown to modulate the activity of neurotransmitters, such as dopamine and glutamate, which are involved in various neurological disorders. In immunology, this compound has been shown to regulate the activity of immune cells, such as T cells and B cells, which play a crucial role in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-(Phenylthio)propanoyl)pyrrolidine has several advantages for lab experiments, including its high potency and selectivity towards certain proteins and enzymes. However, this compound also has some limitations, such as its potential toxicity and off-target effects. Therefore, careful optimization of experimental conditions and dosage is required to ensure the validity and reproducibility of the results.
Zukünftige Richtungen
There are several future directions for the research of 1-(2-(Phenylthio)propanoyl)pyrrolidine. One direction is to further investigate the mechanism of action of this compound and its selectivity towards certain proteins and enzymes. Another direction is to explore the potential therapeutic applications of this compound in various diseases, such as cancer, neurological disorders, and autoimmune diseases. Additionally, the development of new this compound analogs with improved potency and selectivity could lead to the discovery of new therapeutic targets and treatments.
Synthesemethoden
1-(2-(Phenylthio)propanoyl)pyrrolidine can be synthesized using a multi-step process that involves the reaction of pyrrolidine with 2-bromo-1-phenylethanethiol, followed by the reaction with ethyl chloroformate. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
1-(2-(Phenylthio)propanoyl)pyrrolidine has been studied for its potential therapeutic applications in various fields, including cancer research, neurobiology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In neurobiology, this compound has been found to modulate the activity of neurotransmitters, such as dopamine and glutamate, which are involved in various neurological disorders. In immunology, this compound has been shown to regulate the activity of immune cells, such as T cells and B cells, which play a crucial role in the immune response.
Eigenschaften
IUPAC Name |
2-phenylsulfanyl-1-pyrrolidin-1-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-11(13(15)14-9-5-6-10-14)16-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSFUSPWTBSARP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)SC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.